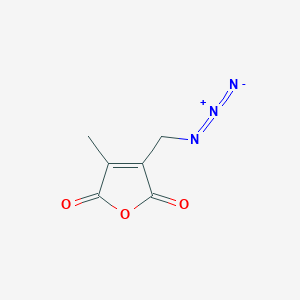

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione

Description

Properties

IUPAC Name |

3-(azidomethyl)-4-methylfuran-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c1-3-4(2-8-9-7)6(11)12-5(3)10/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSGIJHGVFHNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-methyl-2,5-dihydrofuran-2,5-dione with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azide ion replaces a leaving group on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione can undergo various chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.

Reduction: Reduction of the azide group can yield amines.

Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.

Major Products

Oxidation: Nitro or nitrile derivatives.

Reduction: Primary amines.

Substitution: 1,2,3-Triazoles.

Scientific Research Applications

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione involves its reactivity towards nucleophiles and electrophiles. The azide group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry, where the compound acts as a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Analog: 2,5-Dihydrofuran-2,5-dione (Maleic Anhydride)

The parent compound, 2,5-dihydrofuran-2,5-dione (maleic anhydride, CAS 108-31-6), lacks substituents at positions 3 and 4 but shares the same bicyclic core. Key differences include:

- Reactivity: Maleic anhydride is a classic dienophile in Diels-Alder reactions, whereas the azidomethyl group in 3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione enables participation in bioorthogonal reactions.

- Applications : Maleic anhydride is widely used in polymer synthesis and industrial chemistry, while the azidomethyl derivative may have niche roles in targeted drug delivery or bioconjugation .

Table 1: Comparison of Core Structures

| Compound | Substituents (Position 3/4) | Key Reactivity | Primary Applications |

|---|---|---|---|

| 2,5-Dihydrofuran-2,5-dione | None/None | Diels-Alder reactions | Polymers, resins |

| 3-(Azidomethyl)-4-methyl derivative | Azidomethyl/Methyl | Click chemistry | Bioconjugation, drug design |

Halogenated Derivatives: 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

The brominated analog, 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (CCDC 1828960), features bromine atoms at positions 3 and 4 and phenyl groups at positions 2 and 3. Comparative insights:

- Electrophilicity : Bromine substituents enhance electrophilic character, making this compound reactive toward nucleophilic substitutions, unlike the azidomethyl derivative, which prioritizes cycloaddition reactions.

Table 2: Substituent Effects on Reactivity

| Compound | Substituents | Dominant Reactivity | Stabilizing Interactions |

|---|---|---|---|

| 3,4-Dibromo derivative | Br, Ph | Nucleophilic substitution | Br⋯Br, C–H⋯H |

| 3-(Azidomethyl)-4-methyl derivative | -CH2N3, -CH3 | Click chemistry | None reported |

Bioactive Diketopiperazine Derivatives

Diketopiperazines (DKPs), such as albonoursin (CAS 184288-31-1) and related analogs, share a six-membered piperazine-2,5-dione core. While structurally distinct from 2,5-dihydrofuran-2,5-diones, DKPs provide context for bioactivity comparisons:

- Antiviral Activity: Albonoursin exhibits IC50 = 6.8 ± 1.5 μM against H1N1 influenza virus, attributed to its planar, conjugated system. The azidomethyl derivative’s bioactivity remains underexplored but could leverage its reactive azide group for targeted antiviral strategies .

- Structural Flexibility : DKPs often incorporate aromatic or heterocyclic substituents (e.g., benzylidene groups), enhancing binding affinity to biological targets—a design principle applicable to optimizing the azidomethyl derivative .

Biological Activity

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione is a compound of significant interest due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, applications in scientific research, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by its azidomethyl group attached to a furan ring, which contributes to its reactivity and biological potential. The molecular formula is C₇H₈N₄O₂, and it has a molecular weight of approximately 168.16 g/mol. The presence of the azide group allows for bioorthogonal reactions, making it a valuable tool in chemical biology.

Target of Action

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione primarily targets DNA , particularly in the context of DNA sequencing by synthesis (SBS). Its incorporation into DNA during processes such as primer extension and polymerase chain reaction (PCR) highlights its utility in molecular biology.

Mode of Action

The compound operates through click chemistry , specifically via azide-alkyne cycloaddition. This reaction enables the compound to form stable covalent bonds with biomolecules, facilitating the labeling and tracking of DNA sequences.

Biochemical Pathways

Upon incorporation into DNA strands, the compound influences the pathway of DNA synthesis. It can be effectively utilized in various biochemical techniques, allowing for real-time monitoring of DNA synthesis and sequencing.

Pharmacokinetics

Due to its small size and azido label, 3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione serves as an efficient substrate for DNA polymerases. Its pharmacokinetic profile indicates favorable properties for applications in molecular diagnostics and therapeutic development.

Antioxidant Properties

Research indicates that compounds similar to 3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione exhibit antioxidant activities. This property is crucial for mitigating oxidative stress in biological systems, which can lead to various diseases.

Enzyme Inhibition

Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes such as carboxylesterases. This inhibition could have implications for drug development and therapeutic interventions targeting metabolic pathways.

Applications in Scientific Research

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione has several notable applications:

- Chemical Biology : Used as a building block for synthesizing complex organic molecules.

- Bioorthogonal Chemistry : Facilitates the labeling and tracking of biomolecules in live cells.

- Drug Discovery : Potentially useful in developing new therapeutic agents due to its ability to form bioactive compounds.

- Polymer Production : Employed in creating polymers with specific properties tailored for biomedical applications.

Comparison with Similar Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| 3-(Azidomethyl)oxolane | Oxolane ring | Different reactivity compared to furan rings |

| 3-Azido-5-(azidomethyl)benzene | Benzene ring | Multiple azido groups; different applications |

The uniqueness of 3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione lies in its furan ring structure, which provides distinct chemical reactivity advantageous for specific synthetic applications.

Case Studies and Research Findings

- DNA Sequencing Applications : Studies have demonstrated the successful incorporation of this compound into DNA sequences during SBS protocols, leading to enhanced accuracy in sequencing outcomes.

- Antioxidant Activity Assessments : Comparative studies with known antioxidants have shown that derivatives exhibit significant radical-scavenging activity, suggesting potential therapeutic uses in oxidative stress-related conditions.

- Enzyme Inhibition Studies : Molecular docking studies have indicated that modifications on the azidomethyl group can enhance inhibitory effects on carboxylesterases, providing insights into structure-activity relationships essential for drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.